(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

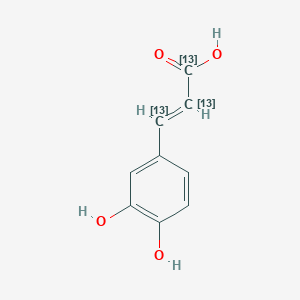

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a phenyl group substituted with two hydroxyl groups at the 3 and 4 positions, and a propenoic acid moiety. The (E) configuration indicates that the substituents on the double bond are on opposite sides. The compound is labeled with carbon-13 isotopes at the 1, 2, and 3 positions of the prop-2-enoic acid chain, which makes it useful for various scientific studies, including metabolic and structural analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of labeled precursors to introduce the carbon-13 isotopes. One common method is the condensation of 3,4-dihydroxybenzaldehyde with a labeled acetic acid derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of labeled precursors can be costly, so efficient methods to recycle and reuse these materials are often employed. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The double bond can be reduced to form the corresponding saturated compound.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of (E)-3-(3,4-dihydroxyphenyl)propanoic acid.

Substitution: Formation of various esters or ethers depending on the substituent introduced.

Scientific Research Applications

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of phenylpropanoids in biological systems.

Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

Industry: Utilized in the synthesis of various pharmaceuticals and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby exhibiting antioxidant activity. This compound can also modulate signaling pathways related to oxidative stress and inflammation, potentially leading to protective effects against cellular damage.

Comparison with Similar Compounds

Similar Compounds

Caffeic Acid: Similar structure but without the carbon-13 labeling.

Ferulic Acid: Contains a methoxy group in addition to the hydroxyl groups.

Chlorogenic Acid: An ester of caffeic acid and quinic acid.

Uniqueness

The uniqueness of (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid lies in its carbon-13 labeling, which makes it particularly valuable for isotopic studies. This labeling allows researchers to track the compound’s metabolic fate and interactions in complex biological systems with high precision.

Biological Activity

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid, commonly referred to as Caffeic Acid-13C3, is an isotopically labeled derivative of caffeic acid. This compound is notable for its biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties. The isotopic labeling with carbon-13 enhances its utility in metabolic studies and pharmacokinetic research.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8O4 |

| Molecular Weight | 183.14 g/mol |

| CAS Number | 1185245-82-2 |

Antioxidant Properties

Caffeic Acid-13C3 exhibits significant antioxidant activity by scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related damage in cells and tissues.

Anti-inflammatory Effects

Research indicates that Caffeic Acid-13C3 can modulate inflammatory pathways. It inhibits the activation of transcription factors such as NF-kB and STAT3, which are involved in the inflammatory response. By downregulating these pathways, the compound reduces inflammation and associated tissue damage.

Anticancer Activity

Caffeic Acid-13C3 has demonstrated potential anticancer effects against various cancer cell lines. The mechanisms include:

- Inhibition of angiogenesis : By preventing the formation of new blood vessels that tumors require for growth.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- DNA protection : Reducing oxidative damage to DNA in tumor cells.

Pharmacokinetics

The pharmacokinetic profile of Caffeic Acid-13C3 shows low intestinal absorption and poor bioavailability when administered orally. Studies indicate that it has limited permeability across intestinal cell models (Caco-2 cells), which may affect its therapeutic efficacy.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of Caffeic Acid-13C3 using various assays such as DPPH and ABTS radical scavenging tests. Results showed that Caffeic Acid-13C3 exhibited a higher antioxidant capacity compared to non-labeled caffeic acid.

Study 2: Anti-inflammatory Mechanisms

In vitro studies on human endothelial cells demonstrated that treatment with Caffeic Acid-13C3 reduced the expression of pro-inflammatory cytokines and adhesion molecules, indicating its potential use in inflammatory conditions.

Study 3: Cancer Cell Line Studies

In a study involving breast cancer cell lines, Caffeic Acid-13C3 was shown to inhibit cell proliferation and induce apoptosis. The compound was effective at concentrations as low as 10 µM, suggesting its potency as an anticancer agent.

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.